5-(Difluoromethyl)-2-methoxypyrimidin-4-amine

Medicinal Chemistry Bioisostere Design Kinase Inhibitors

Fragment-to-lead optimization often stalls due to rapid oxidative metabolism and poor CNS penetration. 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine directly addresses these bottlenecks: - -CF₂H group acts as a lipophilic H-bond donor (αᴴ₂ ≈ 0.12-0.14) while resisting CYP450 oxidation, extending microsomal t₁/₂ by 2- to 10-fold vs. -CH₃ analogs. - CNS MPO score >4.5 and TPSA 61.03 Ų enable blood-brain-barrier penetrant designs; C4-amine enables facile diversification via amide coupling, reductive amination, or Buchwald-Hartwig arylation. - Supplied at ≥98% purity with full NMR confirmation; available in 1 g to 100 g lots with prompt global dispatch.

Molecular Formula C6H7F2N3O
Molecular Weight 175.14 g/mol
Cat. No. B12066080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-2-methoxypyrimidin-4-amine
Molecular FormulaC6H7F2N3O
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)N)C(F)F
InChIInChI=1S/C6H7F2N3O/c1-12-6-10-2-3(4(7)8)5(9)11-6/h2,4H,1H3,(H2,9,10,11)
InChIKeySOEQUHFPGFJMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-2-methoxypyrimidin-4-amine: Research Identity and Physicochemical Profile


5-(Difluoromethyl)-2-methoxypyrimidin-4-amine (CAS 2092285-15-7) is a trisubstituted pyrimidine bearing a difluoromethyl group at C5, a methoxy group at C2, and a free primary amine at C4 . With a molecular weight of 175.14 g/mol, a computed LogP of approximately 1.0, and a topological polar surface area (TPSA) of 61.03 Ų, this compound occupies a favorable physicochemical space for central nervous system (CNS) multiparameter optimization and kinase inhibitor design . It is commercialized as a research intermediate (typical purity ≥98%) for medicinal chemistry and agrochemical discovery programs .

Building Block Type Trisubstituted pyrimidine with –CF₂H, –OMe, –NH₂
Design Space CNS multiparameter optimization; kinase inhibitor design
Purity & Grade Research intermediate, typical purity ≥98%

Non-Fungibility of 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine vs. Common Analogs


The difluoromethyl (–CF₂H) substituent in 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine imparts a unique profile that is absent in its trifluoromethyl (–CF₃), methyl (–CH₃), or unsubstituted analogs. Unlike –CF₃, the –CF₂H group retains an acidic C–H proton (pKa ≈ 20–25) enabling it to act as a lipophilic hydrogen-bond donor, a property that can be exploited in target binding [1]. Compared with –CH₃, the –CF₂H group enhances metabolic stability by resisting cytochrome P450-mediated oxidation while only modestly increasing lipophilicity [2]. The concurrent presence of the C2-methoxy and C4-amine groups further distinguishes this scaffold from simple 4-aminopyrimidines, which lack the electronic modulation conferred by the electron-donating methoxy substituent and the hydrogen-bond-donating –CF₂H group. These combined features render the compound non-fungible in structure–activity relationship (SAR) campaigns; direct substitution with a des-fluoro or trifluoromethyl analog would predictably alter both potency and pharmacokinetic profile [3].

Target Compound
Common Analog
Why Not Interchangeable
5-(Difluoromethyl)-2-methoxypyrimidin-4-amine
–CF₃ analog
–CF₂H acts as lipophilic H-bond donor; –CF₃ lacks this property, altering target binding potential
5-(Difluoromethyl)-2-methoxypyrimidin-4-amine
–CH₃ analog
–CF₂H resists CYP-mediated oxidation; –CH₃ is rapidly metabolized, which may shift PK profile
5-(Difluoromethyl)-2-methoxypyrimidin-4-amine
Des-amino or 2-SMe analogs
C4–NH₂ is a critical hinge-binding motif; C2–OMe modulates pKa, properties absent in these analogs

Quantitative Differentiation of 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine


Hydrogen-Bond Donor Capacity of –CF₂H vs. –CF₃ and –CH₃

The difluoromethyl group in 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine functions as a lipophilic hydrogen-bond donor (HBD), a property absent in both the trifluoromethyl (–CF₃) and methyl (–CH₃) analogs [1]. Experimental measurement of HBD capacity using the Abraham αᴴ₂ scale places –CF₂H at approximately 0.12–0.14, comparable to thiophenol and aniline, whereas –CF₃ (αᴴ₂ ≈ 0.00) and –CH₃ (αᴴ₂ ≈ 0.00) exhibit negligible HBD capacity [1]. In a pyrimidine scaffold, this translates to the ability of the target compound to engage in additional hydrogen-bond interactions with kinase hinge regions or active-site water networks that are inaccessible to –CF₃- or –CH₃-substituted analogues [2].

H-Bond Donor Capacity
Cross-study comparable
αᴴ₂ ≈ 0.12–0.14 (–CF₂H) vs. ~0.00 (–CF₃, –CH₃)
Supports HBD-dependent target engagement
Abraham solvation scale; inferred from aromatic –CF₂H
Medicinal Chemistry Bioisostere Design Kinase Inhibitors

Lipophilicity Modulation: ΔLogP of –CF₂H vs. –CF₃ and –CH₃

On the 2-methoxypyrimidin-4-amine core, the –CF₂H group at C5 yields a computed LogP of approximately 1.01 (TPSA 61.03 Ų) . In contrast, the –CF₃ analog would be predicted to have a LogP approximately 1.5–1.8 (estimated from the Hansch π constant difference: π(CF₃) ≈ 0.88 vs. π(CF₂H) ≈ 0.42 on aromatic systems) [1]. The unsubstituted analog (2-methoxypyrimidin-4-amine, CAS 3289-47-2) has a predicted LogP of approximately 0.2–0.4. This intermediate lipophilicity of the target compound (neither too polar nor excessively lipophilic) places it within the optimal CNS drug-like space (LogP 1–3, TPSA < 70 Ų), unlike its –CF₃ counterpart which may exceed desirable lipophilicity thresholds for certain CNS or oral drug programs [2].

Lipophilicity (LogP)
Class-level inference
Target LogP ≈ 1.0; –CF₃ analog ≈ 1.5–1.8
Intermediate LogP reported, favorable for CNS MPO profile
Computed LogP; Hansch π constant comparison
Physicochemical Properties Drug Design ADME Optimization

Metabolic Stability Advantage of –CF₂H on Pyrimidine Cores

The –CF₂H group at C5 of 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine is expected to confer superior metabolic stability relative to the corresponding –CH₃ analog by blocking the primary site of oxidative metabolism at the benzylic C5 position [1]. In studies of structurally related difluoromethylpyrimidine-containing PI3K inhibitors (e.g., PQR514, which bears a 4-(difluoromethyl)pyrimidin-2-amine core), the difluoromethyl moiety contributed to a favorable pharmacokinetic profile with minimal brain penetration and sustained systemic exposure in rodent models, at concentrations approximately eight times lower than the clinical predecessor PQR309 which lacks this substitution [2]. While direct microsomal stability data for the title compound are not publicly available, the class-level metabolic shielding effect of –CF₂H on heteroaromatic rings is well-established: replacement of –CH₃ with –CF₂H in position α to the ring typically increases in vitro microsomal half-life by 2- to 10-fold [3].

Metabolic Stability
Class-level inference
Predicted t₁/₂ extension 2–10× vs. –CH₃ analog
May reduce oxidative clearance at C5 position
Inference from PI3K inhibitor PQR514 vs. PQR309 data
Drug Metabolism Pharmacokinetics Cytochrome P450

Positional Isomer Differentiation: C5–CF₂H with C2–OMe

The 5-(difluoromethyl)-2-methoxypyrimidin-4-amine substitution pattern is distinct from common regioisomeric analogs such as 4-(difluoromethyl)-2-methoxypyrimidine (CAS 2128733-64-0, MW 160.12, lacking the C4-amine) and 5-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-amine (CAS variation with SMe instead of OMe at C2) . The C2-methoxy group in the title compound provides electron-donating resonance effects that modulate the pKa of the C4-amine (predicted pKa ≈ 4–5 vs. ~6–7 for unsubstituted 4-aminopyrimidine), altering the protonation state at physiological pH and affecting binding interactions . This specific substitution pattern is directly analogous to the core fragment found in certain PI3Kδ-selective and pan-PI3K inhibitor patents, where the 2-methoxy-4-aminopyrimidine motif serves as the hinge-binding element [1].

Positional Isomer Specificity
Supporting evidence
C2-OMe/C4-NH₂ motif vs. des-amino or 2-SMe analogs
Unique hinge-binding and pKa modulation reported
Patent-disclosed kinase inhibitor hinge-binding motifs
Regiochemistry SAR Exploration Building Block Utility

Optimal Research and Development Applications


Kinase Inhibitor Optimization with Balanced Lipophilicity and HBD

In ATP-competitive kinase inhibitor programs, the C4-amine of 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine serves as a donor–acceptor hinge-binding motif, while the C5–CF₂H group simultaneously provides lipophilic hydrogen-bond donor capacity (αᴴ₂ ≈ 0.12–0.14) to engage the ribose pocket or DFG-motif backbone carbonyls [7]. Its intermediate LogP (≈1.0) and TPSA (61.03 Ų) place it within the CNS MPO favorable space (desirability score >4.5), making it a strong candidate for CNS-penetrant kinase inhibitor design, unlike –CF₃ analogs that may exceed lipophilicity cutoffs [8].

Metabolic Stability-Driven Scaffold Replacement

For programs where a lead compound containing a C5-methylpyrimidine core exhibits rapid oxidative metabolism (short microsomal t₁/₂), replacement with 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine is predicted to extend metabolic half-life by 2- to 10-fold based on the established metabolic shielding effect of –CF₂H on heteroaromatic rings [7]. The C2-methoxy group further differentiates this scaffold from 2-chloro or 2-methylthio analogs by offering different electronic modulation of the pyrimidine ring and altering the pKa of the C4-amine, which can be exploited to tune solubility and permeability independently of the C5 substitution [8].

Agrochemical Discovery: Difluoromethylpyrimidinamine Fungicide Scaffold

The difluoromethylpyrimidin-4-amine scaffold is a validated template in agrochemical fungicide discovery. Structurally related compounds such as 5-chloro-6-(difluoromethyl)-N-substituted pyrimidin-4-amines have demonstrated superior fungicidal activity to commercial standards (e.g., diflumetorim) with unique modes of action and no cross-resistance to other pesticide classes [7]. 5-(Difluoromethyl)-2-methoxypyrimidin-4-amine provides a differentiated entry point into this SAR space due to its C2-methoxy group, which mimics the methoxy substitution pattern found in certain strobilurin and pyrimidinamine fungicide pharmacophores [8].

Fragment-Based Drug Discovery (FBDD) Library Building Block

With a molecular weight of 175.14 and a saturated functional group array (amine, methoxy, difluoromethyl), this compound meets Rule-of-Three criteria for fragment library inclusion [7]. The C4-amine allows facile diversification via amide coupling, reductive amination, or Buchwald–Hartwig arylation, while the C5–CF₂H group introduces fluorine for ¹⁹F NMR-based screening and metabolic stabilization in subsequent fragment growth [8]. Its three-dimensional SAR vector arrangement (amine at C4, –CF₂H at C5, –OMe at C2) provides multiple exit vectors for fragment elaboration that are complementary to, but distinct from, those offered by simple 4-aminopyrimidine fragments.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Hinge-binding motif with lipophilic HBD (–CF₂H)
CNS MPO compliance; target engagement assays
Scaffold replacement for metabolic stability
–CF₂H oxidative block; C2-OMe electronic tuning
Microsomal stability; pKa-dependent permeability
Agrochemical fungicide discovery
Difluoromethylpyrimidin-4-amine scaffold
Fungicidal activity; mode of action studies
Fragment-based lead discovery
Rule-of-Three compliant; multiple exit vectors
¹⁹F NMR screening; fragment elaboration routes
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